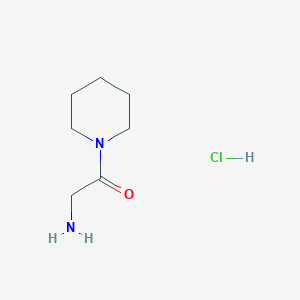
Cyanomethanesulfonamide
Vue d'ensemble
Description
Cyanomethanesulfonamide is a chemical compound that has been studied for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic implications in various diseases. The compound has been synthesized through reactions involving arylsulfonyl halides and aminoacetonitrile, yielding derivatives with various aryl moieties . It has also been used as a starting material for the synthesis of a range of heterocyclic systems, including diazoles, oxadiazoles, triazoles, and pyrimidines .
Synthesis Analysis
The synthesis of cyanomethanesulfonamide derivatives has been achieved by reacting arylsulfonyl halides with aminoacetonitrile . Additionally, cyanomethanesulfonyl chloride has been used to produce cyanomethanesulfonamides, which can be further transformed into various heterocyclic systems . A novel nanostructured solid acid, tricyanomethanesulfonic acid (TCMS), was synthesized from cyanomethanesulfonamide and used as a catalyst for the synthesis of chromene derivatives .
Molecular Structure Analysis
The molecular structure of cyanomethanesulfonamide derivatives has been characterized using various spectroscopic techniques. The derivatives have been well characterized, and their stereochemistry has been elucidated when necessary . The TCMS catalyst was fully characterized by FTIR, NMR, mass spectrometry, XRD, SEM, TEM, TG, and DTG analyses .
Chemical Reactions Analysis
Cyanomethanesulfonamides have been involved in reactions with amines, phenylhydrazine, esters, and nitrosating agents to yield a variety of heterocyclic compounds . They have also reacted with aromatic aldehydes to produce addition products and with benzonitrile to yield 2-amino-1-cyano-2-phenylethenesulfonamides . These reactions have opened pathways to new ring systems such as benzopyrano[3,2-e][1,2,4]thiadiazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanomethanesulfonamide derivatives have been inferred from their inhibitory activity against carbonic anhydrase isozymes. Some derivatives have shown moderate inhibitory activity, with inhibition constants in the nanomolar range for certain isozymes . The N-cyanomethylsulfonamide zinc binding group has been found to be less effective than other groups for the design of potent carbonic anhydrase inhibitors . The TCMS catalyst exhibited good stability and could be recycled multiple times without loss of catalytic activity .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Cyanomethanesulfonamide serves as a starting material in synthesizing various heterocyclic systems. For instance, it is used in the synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, and 1,2,3-Triazol-4-sulfonamides. These heterocyclic systems have potential applications in various fields, including pharmaceuticals and materials science (Winterwerber, Geiger, & Otto, 2006).
Reactions with Aldehydes and Synthesis of Novel Compounds
Cyanomethanesulfonamides react with aldehydes to produce 1-cyano-2-arylethenesulfonamides and 2-amino-1-cyano-2-phenylethenesulfonamides. These reactions open pathways for the synthesis of new compounds with potential applications in chemistry and pharmacology (Winterwerber, Geiger, Predoiu, & Otto, 2006).
Propriétés
IUPAC Name |
cyanomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2S/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEATGIFHFOQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489980 | |
| Record name | 1-Cyanomethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethanesulfonamide | |
CAS RN |
41827-87-6 | |
| Record name | 1-Cyanomethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyanomethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)



![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)








